Cas no 1103584-13-9 (2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid)
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[BIS(2-METHYLPROPYL)AMINO]-2-PHENYLACETIC ACID
- 2-(Diisobutylamino)-2-phenylacetic acid
- AM805399
- 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid
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- Inchi: 1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19)
- InChI Key: SGJVCNCXIJHYIN-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC=CC=1)N(CC(C)C)CC(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 260
- XLogP3: 1.9
- Topological Polar Surface Area: 40.5
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124825-1g |
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid |
1103584-13-9 | 95% | 1g |
$854.76 | 2023-09-04 |
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid
Introduction to 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid (CAS No. 1103584-13-9)
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid, with the chemical identifier CAS No. 1103584-13-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of amino acid derivatives, characterized by its acetic acid backbone modified with a bis(2-methylpropyl)amino group and a phenyl substituent. The presence of these functional groups imparts distinct chemical reactivity and solubility characteristics, making it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The molecular structure of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid consists of a phenyl ring attached to an acetic acid moiety, with the amino group further substituted by two isobutyl groups. This configuration results in a molecule with both hydrophobic and hydrophilic regions, which can influence its interactions with biological targets. The bis(2-methylpropyl)amino part, in particular, introduces steric hindrance and potential hydrogen bonding capabilities, which are critical factors in determining the compound's binding affinity and selectivity in biological systems.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, pain, and neurodegenerative diseases. 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid has been identified as a promising candidate due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in these pathways. For instance, its ability to interact with serine proteases and other enzymes has been explored as a potential therapeutic strategy for conditions such as rheumatoid arthritis and chronic pain syndromes.
One of the most intriguing aspects of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid is its potential role as a scaffold for drug design. The combination of the phenyl ring and the bis(2-methylpropyl)amino group provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. This flexibility has led to several derivative compounds being synthesized and tested for their biological activity. Some of these derivatives have shown enhanced efficacy and reduced toxicity compared to their parent compound, highlighting the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.
The synthesis of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of phenylacetic acid derivatives with diamines followed by functional group transformations. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions. The development of efficient synthetic protocols is crucial for large-scale production and further exploration of this compound's potential applications.
From a biological perspective, 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid has been investigated for its interaction with various biological targets. Studies have shown that it may bind to certain receptors and enzymes, potentially leading to therapeutic effects. For example, its ability to modulate the activity of cyclooxygenase (COX) enzymes has been explored as a means to reduce inflammation without the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its interaction with neurotransmitter receptors has raised interest in its potential as an analgesic or anxiolytic agent.
The pharmacokinetic properties of this compound are also under investigation. Understanding how 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preliminary pharmacokinetic studies suggest that it may exhibit moderate solubility in water and lipids, which could influence its bioavailability and tissue distribution. Further research is needed to fully characterize these properties and identify any potential metabolic pathways or interactions that could affect its clinical use.
In conclusion, 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid (CAS No. 1103584-13-9) represents a fascinating area of research within pharmaceutical chemistry. Its unique molecular structure offers opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies, this compound holds promise for future medical applications. The ongoing exploration of its pharmacological properties underscores the importance of continued investment in basic science research to drive innovation in drug discovery.
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